Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWISRCFGFWQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzoate moiety.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that compounds with benzofuran structures exhibit significant anticancer properties. Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzofurans could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .
-
Anti-inflammatory Properties :
- The compound has shown potential in reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .
- Antimicrobial Activity :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
-
Polymer Chemistry :
- This compound can be utilized as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties for applications in coatings and adhesives. The incorporation of bromine into the structure may enhance reactivity and cross-linking capabilities during polymerization processes .
Table 1: Summary of Pharmacological Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Abdel-Aziz & Mekawey (2009) | Anticancer Activity | Induced apoptosis in cancer cell lines; IC50 values reported. |
| PMC3052120 | Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in vitro. |
| ResearchGate | Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values reported. |
Table 2: Material Science Applications
| Application | Description | Performance Metrics |
|---|---|---|
| OLEDs | Utilized as an emissive layer | Increased brightness and stability |
| Polymer Synthesis | Monomer for producing functional polymers | Enhanced mechanical properties observed |
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural differences among benzofuran derivatives arise from substituent positions, functional groups, and halogenation patterns. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent Details | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | 2-bromo benzoyloxy at position 5 | C₁₉H₁₅BrO₅ | 403.23* | Ortho-substituted bromine; potential steric hindrance | [12] |
| Ethyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | 4-bromo benzoyloxy at position 5 | C₁₉H₁₅BrO₅ | 403.23 | Para-substituted bromine; enhanced electron-withdrawing effect | [12] |
| Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | Acetyloxy at position 5 | C₁₄H₁₄O₅ | 262.26 | Smaller ester group; higher polarity | [9] |
| Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | 3-bromo benzyloxy at position 5 | C₁₉H₁₇BrO₄ | 413.24 | Methoxy linkage to bromophenyl; altered solubility | [15] |
*Assumed molecular weight based on structural similarity to the 4-bromo analog in .
Substituent Effects on Physicochemical Properties
Bromine Position (Ortho vs. In contrast, the para-bromo isomer () allows for symmetrical electron-withdrawing effects, which may influence electronic properties like dipole moments and solubility . NMR studies () suggest that substituent positions alter chemical shifts in specific regions (e.g., protons near bromine). For example, ortho-substituted bromine could deshield adjacent protons more significantly than para-substituted analogs .
Functional Group Variations: Replacement of the bromobenzoyloxy group with acetyloxy () reduces molecular weight by ~140 g/mol and increases polarity, likely enhancing aqueous solubility. The acetyl group’s smaller size may also reduce steric effects compared to bromobenzoyl .
Halogenation and Bioactivity: While direct pharmacological data for the target compound is absent, highlights that brominated benzofurans often exhibit biological activities (e.g., antifungal, antitumor). The ortho-bromo substituent’s steric effects might modulate binding affinity to biological targets compared to para-bromo or non-halogenated analogs .
Crystallographic and Spectroscopic Insights
- Crystal Packing: Compounds with bulky substituents (e.g., bromobenzoyloxy) often form intermolecular interactions like hydrogen bonds or halogen bonding. For instance, notes that carboxyl groups in similar derivatives form centrosymmetric dimers via O–H⋯O bonds, a feature that could vary with substituent steric bulk .
- NMR Profiling : demonstrates that substituent changes in regions A (positions 39–44) and B (positions 29–36) correlate with chemical shift variations. This suggests that the ortho-bromo group in the target compound may cause distinct shifts in these regions compared to analogs .
Biological Activity
Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly in the context of anticancer properties.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the bromobenzoyloxy group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 372.24 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. Key steps may include:
- Formation of the Benzofuran Core : Utilizing existing benzofuran derivatives.
- Bromination : Introduction of the bromobenzoyl group through electrophilic aromatic substitution.
- Esterification : Formation of the ethyl ester via reaction with ethyl alcohol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines.
- In Vitro Studies : The compound has been tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay method. Results indicate that certain analogs exhibit potent inhibitory effects on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), indicating a mechanism of action that disrupts signaling pathways critical for tumor growth .
Other Biological Activities
Beyond anticancer effects, related compounds have demonstrated various biological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against resistant strains, suggesting a broader therapeutic potential .
- Anti-inflammatory Effects : Compounds in this class have also been evaluated for their anti-inflammatory properties, potentially providing benefits in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study focused on a series of bromobenzoyl derivatives showed that specific substitutions on the benzofuran moiety significantly enhance anticancer activity. The most potent derivatives displayed morphological changes in treated cancer cells, indicative of effective apoptosis induction .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity. For instance, substituents such as methoxy or chloro groups were found to modulate potency against various cancer cell lines .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(bromobenzoyloxy)-2-methylbenzofuran-3-carboxylate | Lacks methoxyethyl group | Moderate anticancer activity |
| 4-Bromobenzyl 5-(methoxy)benzofuran-3-carboxylate | Contains methoxy group | Enhanced anticancer activity |
| Methoxyethyl 5-(chlorobenzoyloxy)-2-methylbenzofuran-3-carboxylate | Chlorine instead of bromine | Variable activity depending on structure |
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the benzofuran core via Claisen condensation or Friedel-Crafts acylation.
- Step 2 : Bromination at the 5-position using NBS (N-bromosuccinimide) or Br₂ under controlled conditions.
- Step 3 : Esterification with 2-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyloxy group . Optimization includes adjusting solvent polarity (e.g., dichloromethane for acylation), temperature (0–25°C for bromination), and catalyst use (e.g., DMAP for esterification). Reaction progress is monitored via TLC and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons to specific substituents (e.g., methyl groups at δ 2.1–2.3 ppm, ester carbonyls at δ 165–170 ppm).
- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and aryl bromide (C-Br ~560 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 419.03 for C₂₀H₁₆BrO₅) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., halogen bonding via the bromine atom). For example, the dihedral angle between the benzofuran and bromobenzoyloxy groups influences π-π stacking, critical for crystallinity .
Q. What structure-activity relationships (SAR) explain its potential bioactivity?
SAR studies reveal:
- Bromine substitution : Enhances lipophilicity and membrane permeability, critical for cellular uptake.
- Ester groups : Modulate metabolic stability; hydrolysis to carboxylic acids may reduce activity. Comparative analysis with fluorinated analogs (e.g., replacing Br with F) shows altered binding affinities to cytochrome P450 enzymes .
Q. How can conflicting data on reaction yields be resolved?
Discrepancies arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve acylation yields but may cause side reactions.
- Catalyst purity : Trace metal contaminants in catalysts like Pd(PPh₃)₄ can suppress Suzuki coupling efficiency. Statistical Design of Experiments (DoE) models optimize variables like temperature and stoichiometry .
Methodological Insights
Q. What computational strategies predict its reactivity in nucleophilic substitution?
DFT calculations (e.g., Gaussian 16) model transition states for SNAr (nucleophilic aromatic substitution) at the bromine site. Fukui indices identify electrophilic centers, while molecular docking (AutoDock Vina) predicts binding to biological targets like kinase enzymes .
Q. How does solvent choice impact purification via column chromatography?
- Non-polar solvents (hexane) : Separate non-polar byproducts.
- Ethyl acetate/hexane gradients : Resolve ester derivatives with Rf values of 0.3–0.5. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
